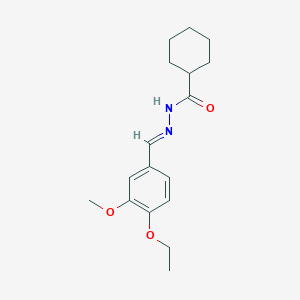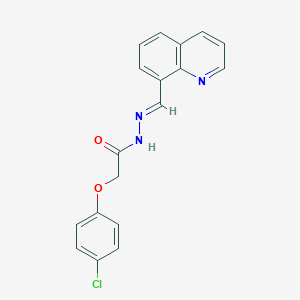
N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide involves acid-catalyzed reactions, typically employing benzaldehyde derivatives and hydrazide in ethanol under reflux conditions. For example, a yield of 88% was reported for a similar compound using 4-methoxybenzaldehyde and a triazole-carbohydrazide derivative (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through various spectroscopic methods, including infrared, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction. For instance, structural elucidation of a methoxybenzylidene derivative revealed detailed molecular geometry and confirmed the E-configuration of hydrazonoic groups (Karrouchi et al., 2021).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors, including their ability to form complexes with metals, which is evident in the synthesis of dioxomolybdenum(VI) complexes. The coordination chemistry of these compounds often involves the phenolate O, imine N, and enolic O atoms (Gao, 2011).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and crystalline structure, are crucial for understanding the application potential of these compounds. For example, their crystallization behavior in various space groups has been detailed through X-ray diffraction studies, providing insights into their solid-state properties (Zhu, 2011).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the molecular structure. For instance, density functional theory (DFT) and Hirshfeld surface analysis have been used to explore the electron distribution, reactivity, and intermolecular interactions of similar compounds (Somagond et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide belongs to a class of compounds known as Schiff bases, which have been synthesized and characterized through various methods. For instance, Alotaibi et al. (2018) successfully synthesized a similar compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, and confirmed its structure using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis Alotaibi et al., 2018.
Biological Activities
The biological screenings of Schiff base compounds, including those structurally related to N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide, have shown remarkable activities across various domains. Sirajuddin et al. (2013) reported that synthesized Schiff base compounds exhibited significant antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds also demonstrated an ability to interact with Salmon sperm DNA through an intercalation mode of interaction, highlighting their potential in therapeutic and biological research applications Sirajuddin et al., 2013.
Antimicrobial and Antioxidant Properties
Kumar et al. (2011) conducted a study on a series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, which are related to N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide. They found that compounds with specific substituents on the phenyl ring exhibited notable antimicrobial activity. A QSAR investigation further highlighted the significance of molecular connectivity indices in describing antimicrobial activity, suggesting these compounds' potential in developing new antimicrobial agents Kumar et al., 2011.
Propiedades
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-15-10-9-13(11-16(15)21-2)12-18-19-17(20)14-7-5-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFQPFSARSUPBY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)


![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)
